ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and a nitrobenzoyl moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Properties
IUPAC Name |
ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O6S/c1-2-33-22(30)18-14-11-34-20(17(14)21(29)26(25-18)13-6-4-3-5-7-13)24-19(28)12-8-9-15(23)16(10-12)27(31)32/h3-11H,2H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZBTEUBCSJJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridazinethiones
The core structure is synthesized via cyclization of 3-thioxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile (I ) (prepared from 2,2'-pyridil monohydrazone and ethyl cyanoacetate). Treatment with P₂S₅ in dry xylene at 140°C for 6 hours yields 3-amino-4-phenylthieno[3,4-d]pyridazine-7(6H)-thione (II ).
Reaction Conditions :
Characterization :
Oxidation to 4-Oxo Derivative
Intermediate II is oxidized using H₂O₂ in acetic acid to introduce the 4-oxo group. The reaction proceeds at 80°C for 4 hours, yielding 4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine (III ).
Reaction Conditions :
Characterization :
Introduction of the Ethyl Carboxylate Group
Alkylation with Ethyl Chloroacetate
Compound III undergoes S-alkylation with ethyl chloroacetate in sodium ethoxide. The reaction is conducted in anhydrous ethanol under reflux for 12 hours, producing ethyl 4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (IV ).
Reaction Conditions :
Characterization :
Functionalization with 4-Chloro-3-Nitrobenzamido Substituent
Synthesis of 4-Chloro-3-Nitrobenzamide
4-Chloro-3-nitrobenzamide (V ) is prepared from methyl 4-chloro-3-nitrobenzoate via ammonolysis. Treatment with NH₄OH (28%) in ethanol at 30°C for 15 hours affords V in 86% yield.
Reaction Conditions :
Characterization :
Amide Coupling via Mixed Anhydride Method
Intermediate IV is coupled with V using EDCI/HOBt in DMF. The reaction proceeds at 0°C to room temperature for 24 hours, yielding ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (VI ).
Reaction Conditions :
Characterization :
- IR : 1688 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂)
- ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.85–7.25 (m, 8H, Ar-H)
Optimization and Challenges
Regioselectivity in Alkylation
The ethyl carboxylate group’s position is controlled by the choice of alkylating agent and base. Sodium ethoxide promotes S-alkylation over N-alkylation due to the thiocarbonyl’s nucleophilicity.
Oxidative Stability
The 4-oxo group is susceptible to over-oxidation. Catalytic H₂O₂ in acetic acid minimizes side reactions, preserving the thienopyridazine backbone.
Analytical Data Summary
| Step | Intermediate | Yield (%) | Key IR Peaks (cm⁻¹) | MS (m/z) |
|---|---|---|---|---|
| 1 | II | 68 | 1598 (C=N) | 285 (M⁺) |
| 2 | III | 75 | 1719 (C=O) | 298 (M⁺) |
| 3 | IV | 62 | 1730 (COOEt) | 342 (M⁺) |
| 4 | V | 86 | 1683 (CONH₂) | 199 (M-H)⁻ |
| 5 | VI | 55 | 1688 (amide C=O) | 426 (M⁺) |
Chemical Reactions Analysis
ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
- Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate
- Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
These compounds share similar structural features but differ in the position and nature of substituents on the benzoyl and thieno[3,4-d]pyridazine cores. The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
